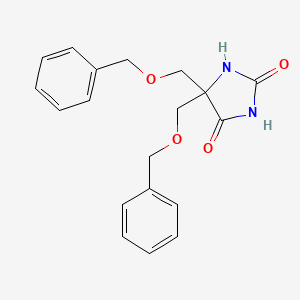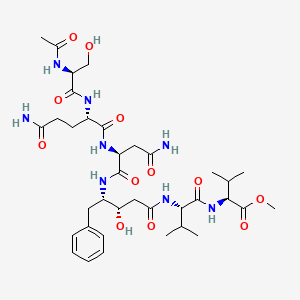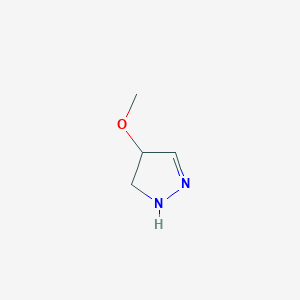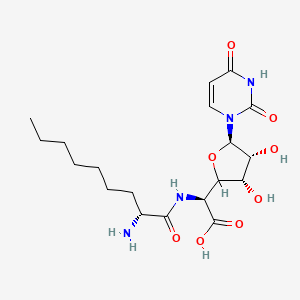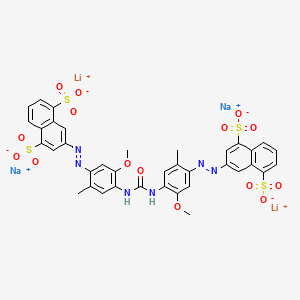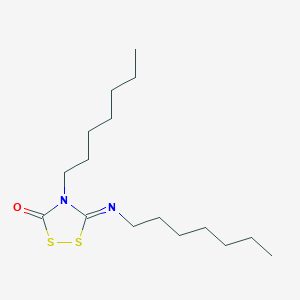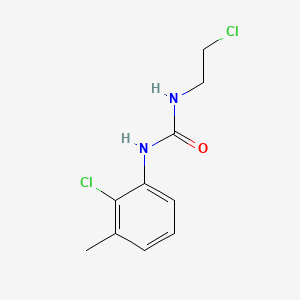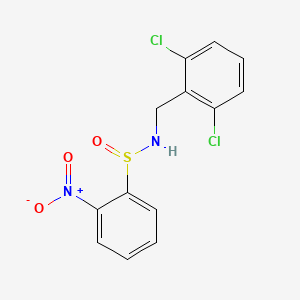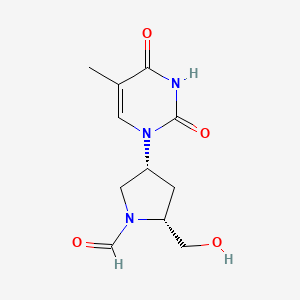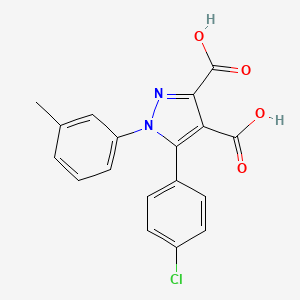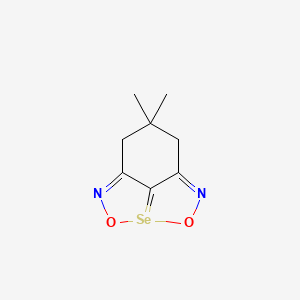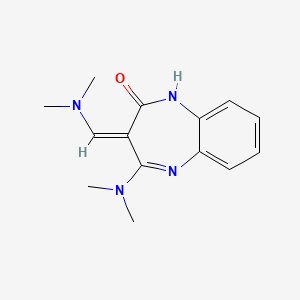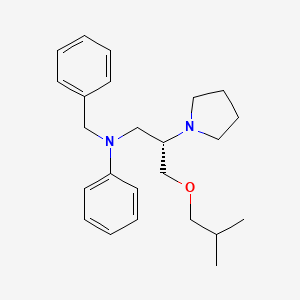
Bepridil, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bepridil, (S)-: is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces substantial coronary vasodilation and has modest peripheral effects. Bepridil is known for its antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . It was once used to treat angina pectoris but is no longer marketed in the United States due to its association with ventricular arrhythmias, specifically Torsade de Pointes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bepridil involves a multi-step synthetic process. One of the methods includes the reaction of 4-(2-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline with 1-(3-(dimethylamino)propyl)-3-phenylurea under specific conditions to yield Bepridil . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of Bepridil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Bepridil undergoes various chemical reactions, including:
Oxidation: Bepridil can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Bepridil.
Substitution: Bepridil can undergo substitution reactions, particularly at the aromatic ring and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Bepridil, which can have different pharmacological properties .
科学研究应用
Chemistry: Bepridil is used in research to study its chemical properties and reactions. It serves as a model compound for developing new calcium channel blockers with improved efficacy and safety profiles .
Biology: In biological research, Bepridil is used to study its effects on cellular processes, particularly those involving calcium ion regulation. It has been shown to affect cell viability, migration, and invasion in cancer cell lines .
Medicine: Bepridil has been investigated for its potential therapeutic effects beyond angina, including its anti-arrhythmic properties and its role in treating metastatic ovarian cancer . It has also been studied for its effects on early cardiac development in zebrafish models .
Industry: In the pharmaceutical industry, Bepridil serves as a reference compound for developing new drugs targeting calcium channels and related pathways .
作用机制
Bepridil exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This inhibition reduces the transmembrane influx of calcium ions, leading to decreased heart rate and arterial pressure by dilating peripheral arterioles and reducing total peripheral resistance . Bepridil also has a unique mechanism of action involving the inhibition of sodium-calcium exchange, which contributes to its anti-arrhythmic properties .
相似化合物的比较
Amiodarone: Another calcium channel blocker with anti-arrhythmic properties.
Verapamil: A selective calcium channel blocker used to treat hypertension and angina.
Uniqueness of Bepridil: Bepridil’s uniqueness lies in its non-selective inhibition of both calcium and sodium channels, as well as its calmodulin antagonistic activity . This combination of actions provides a broad spectrum of effects, making it a valuable compound for research despite its withdrawal from the market due to safety concerns .
属性
CAS 编号 |
110143-75-4 |
|---|---|
分子式 |
C24H34N2O |
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-benzyl-N-[(2S)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m0/s1 |
InChI 键 |
UIEATEWHFDRYRU-DEOSSOPVSA-N |
手性 SMILES |
CC(C)COC[C@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
规范 SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


